molecular formula C8H12O2 B147932 6-(Oxiran-2-YL)hex-5-YN-1-OL CAS No. 138059-78-6

6-(Oxiran-2-YL)hex-5-YN-1-OL

Cat. No.: B147932
CAS No.: 138059-78-6
M. Wt: 140.18 g/mol
InChI Key: SIXSEBKFFMUNNW-UHFFFAOYSA-N
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Description

6-(Oxiran-2-YL)hex-5-YN-1-OL is an organic compound featuring a hex-5-yn-1-ol backbone substituted with an oxiran (epoxide) group at the 6-position. The epoxide moiety imparts significant reactivity, particularly in nucleophilic ring-opening reactions, making it a valuable intermediate in synthetic chemistry, including pharmaceutical applications such as the synthesis of β-blockers like Nebivolol .

Properties

CAS No.

138059-78-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-(oxiran-2-yl)hex-5-yn-1-ol

InChI

InChI=1S/C8H12O2/c9-6-4-2-1-3-5-8-7-10-8/h8-9H,1-2,4,6-7H2

InChI Key

SIXSEBKFFMUNNW-UHFFFAOYSA-N

SMILES

C1C(O1)C#CCCCCO

Canonical SMILES

C1C(O1)C#CCCCCO

Synonyms

5-Hexyn-1-ol, 6-oxiranyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The hex-5-yn-1-ol scaffold is common among several compounds, but substituent variations critically influence their properties and applications:

Compound Name Substituent Physical State Yield (Synthesis) Key Applications/Properties Reference
6-(Oxiran-2-YL)hex-5-YN-1-OL Oxiran (epoxide) Not reported Not reported Pharmaceutical intermediate (e.g., Nebivolol synthesis)
Sazetidine-A Azetidine-pyridyl Not reported Not reported α4β2-nAChR partial agonist (neuropharmacology)
6-(2-Phenylbenzofuran-3-yl)hex-5-yn-1-ol Phenylbenzofuran Yellow oil 81% Ligand for gold-catalyzed reactions
6-(Quinoxalin-2-yl)hex-5-yn-1-ol Quinoxaline Brown solid 79% Potential dihydrofolate reductase inhibitor
5-Hexyn-1-ol None (terminal alkyne) Liquid* N/A Precursor for Sonogashira coupling

*Inferred from molecular weight (98.14 g/mol) and simplicity.

Key Observations:

Reactivity: The epoxide in this compound enhances its electrophilicity, enabling nucleophilic attacks (e.g., in Nebivolol synthesis) . In contrast, Sazetidine-A’s azetidine-pyridyl substituent facilitates selective binding to nicotinic acetylcholine receptors, underscoring its pharmacological utility . Aryl-substituted analogs (phenylbenzofuran, quinoxaline) exhibit bulkier structures, likely reducing solubility in polar solvents but improving affinity for aromatic binding pockets in enzymes .

Synthetic Yields: Aryl-substituted derivatives show high yields (~80%), suggesting efficient coupling methods (e.g., Sonogashira).

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